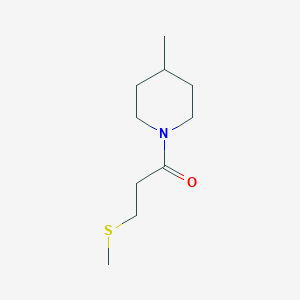![molecular formula C14H26N2O2 B7513632 N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as Azocane, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
Wirkmechanismus
Azocane acts as a substrate for enzymes, which cleave the amide bond to release a colored product. The color change can be measured spectrophotometrically, allowing researchers to study the enzyme kinetics and inhibition. Azocane is also used as a fluorescent probe, where the fluorescence intensity changes upon binding to proteins and nucleic acids. This allows researchers to study the binding affinity and specificity of ligands to these biomolecules.
Biochemical and Physiological Effects:
Azocane has various biochemical and physiological effects, including enzyme inhibition, protein binding, and nucleic acid binding. It has been used to study the activity of esterases, proteases, and lipases. Azocane has also been used to study the binding of ligands to proteins and nucleic acids, which has potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Azocane in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Azocane is relatively easy to synthesize, making it readily available for research. However, one limitation of Azocane is its sensitivity to pH and temperature, which can affect its stability and activity. Therefore, researchers must carefully control the experimental conditions to obtain reliable results.
Zukünftige Richtungen
There are several potential future directions for Azocane research. One direction is to use Azocane as a precursor for the synthesis of other compounds that have potential therapeutic applications. Another direction is to study the binding specificity and affinity of ligands to proteins and nucleic acids using Azocane as a fluorescent probe. Additionally, researchers can explore the use of Azocane in other enzyme assays and biochemical assays to further understand its mechanism of action and physiological effects.
Conclusion:
In conclusion, Azocane is a unique chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Azocane has potential therapeutic applications and can be used as a substrate for enzymes, a fluorescent probe, and a precursor for the synthesis of other compounds. Further research is needed to fully understand the potential of Azocane in scientific research.
Synthesemethoden
Azocane is synthesized through a multistep process that involves the reaction of 2-methyl-2-oxazoline with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent reaction with acetic anhydride. This method yields a pure form of Azocane that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
Azocane is used in scientific research to study the mechanism of action and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as esterases, proteases, and lipases. Azocane is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. Additionally, Azocane is used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-12(3)17)14(18)16-9-7-5-4-6-8-10-16/h11,13H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSKTZYWPBHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCCC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
